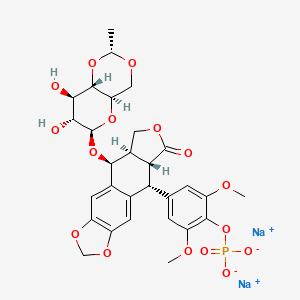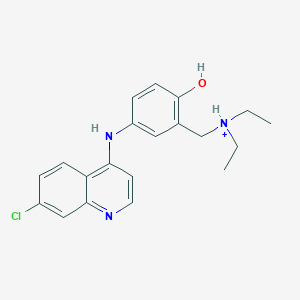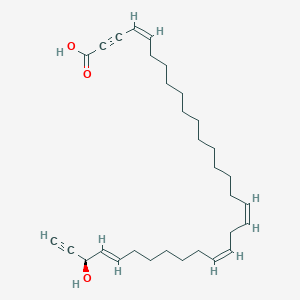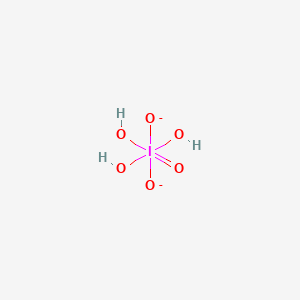
Asoprisnil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asoprisnil is a synthetic, steroidal selective progesterone receptor modulator (SPRM) that exhibits mixed progesterone agonist and antagonist activities. It has been primarily studied for its potential use in treating uterine fibroids and endometriosis. This compound works by modulating the progesterone receptors in target tissues, leading to various therapeutic effects .
Preparation Methods
The synthesis of Asoprisnil involves several steps, starting from steroidal precursors. The key synthetic route includes the introduction of a benzaldoxime group at the 11β position of the steroid nucleus. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound are designed to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Asoprisnil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid nucleus.
Substitution: Substitution reactions can introduce different substituents at specific positions on the steroid structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicine: It has shown promise in treating uterine fibroids and endometriosis by reducing fibroid size and controlling bleeding. .
Biology: Asoprisnil has been used in research to study the role of progesterone receptors in different tissues and their impact on cellular processes
Mechanism of Action
Asoprisnil exerts its effects by binding to progesterone receptors in target tissues. It acts as a partial agonist and antagonist, depending on the tissue and biological context. The binding of this compound to progesterone receptors leads to conformational changes that modulate gene transcription and cellular responses. This selective modulation results in therapeutic effects such as reduced fibroid size and controlled bleeding without significant systemic side effects .
Comparison with Similar Compounds
Asoprisnil belongs to the class of selective progesterone receptor modulators (SPRMs). Similar compounds include:
Mifepristone: Another SPRM with both progesterone antagonist and glucocorticoid antagonist activities. It is used for medical termination of pregnancy and managing Cushing’s syndrome.
Ulipristal acetate: An SPRM used for emergency contraception and treating uterine fibroids.
Compared to these compounds, this compound is unique in its selective activity on uterine tissues, making it particularly effective for treating uterine fibroids and endometriosis without significant systemic effects .
Properties
Molecular Formula |
C28H35NO4 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-11-[4-[(Z)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16-/t23-,24+,25-,27-,28+/m0/s1 |
InChI Key |
GJMNAFGEUJBOCE-MOXBCJERSA-N |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N\O |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO |
Synonyms |
asoprisnil J867 cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzamide](/img/structure/B1234771.png)




![(1S,5S,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1234780.png)



![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide](/img/structure/B1234787.png)
![5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid](/img/structure/B1234788.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N'-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1234793.png)
